ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound also contains a piperidine ring, a sulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a β-keto ester.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine-substituted pyrazole.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may have potential as a bioactive molecule with therapeutic properties.
Medicine: The compound may have potential as a drug candidate for the treatment of various diseases. Its unique structure and functional groups make it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulation of Receptors: The compound may interact with specific receptors, modulating their activity and affecting cellular signaling pathways.
Alteration of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-5-(piperidin-1-yl)-1H-pyrazole-4-carboxylate: This compound lacks the sulfonyl group, which may affect its chemical properties and biological activity.
Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide: This compound has an amide group instead of an ester group, which may affect its reactivity and stability.
Ethyl 3-methyl-5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, which may affect its solubility and reactivity.
Properties
IUPAC Name |
ethyl 5-methyl-3-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-9(2)13-14-11(10)20(17,18)15-7-5-4-6-8-15/h3-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBSSQQVIKNMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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